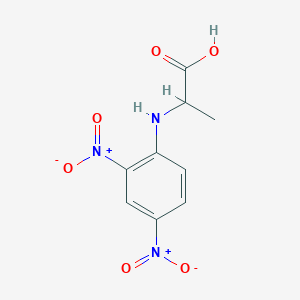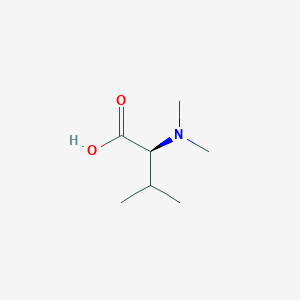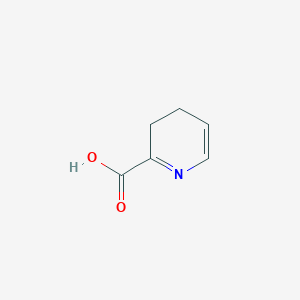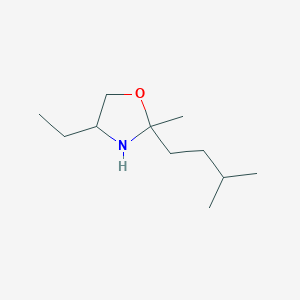
N-(2,4-Dinitrophenyl)-L-alanine
説明
N-(2,4-Dinitrophenyl)-L-alanine (DNP-L-alanine) is an important organic compound used in a variety of scientific research applications. It is a structural analog of L-alanine, a naturally occurring amino acid, and has a range of biochemical and physiological effects. It is used in laboratory experiments to study the structure and function of proteins and other macromolecules, as well as to investigate the mechanisms of action of various drugs. DNP-L-alanine has many advantages and limitations for use in laboratory experiments, and there are a number of future directions for research in this area.
科学的研究の応用
Marfey's Reagent and Amino Acid Analysis N-(2,4-Dinitrophenyl)-L-alanine is commonly used in the form of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) for amino acid analysis. It serves as a pre-column derivatizing reagent for separating enantiomeric isomers of amino acids and amine compounds, proving useful in analyzing amino acids, short peptides, and pharmaceutical compounds. This method has advantages over other pre-column derivatization techniques and direct chromatographic separations, including its use in orthogonal analysis and enantiomeric purity analysis of selenoamino acids using element-specific detection (B'hymer, Montes-Bayón, & Caruso, 2003).
Optical Resolution of Amino Acids The compound is used in the optical resolution of various amino acids. For instance, a bovine serum albumin silica column can effectively separate enantiomers of N-(2,4-dinitrophenyl)-amino acids, a process critical in determining the bacterial marker compounds present in cell wall hydrolysates (Allenmark & Andersson, 1986).
Amino Acid Derivatization and Separation The compound, as 1-fluoro-2,4-dinitrophenyl-5-l-alanine amide, is synthesized for reactions with mixtures of L- and D-amino acids. The resulting diastereomers can be separated and quantified using high-performance liquid chromatography (HPLC), useful for determining the relative content of each isomer in amino acid mixtures (Marfey, 1984).
Chromatographic Studies and Conformational Analysis The 2,4-dinitrophenyl derivatives of α-amino acids are also crucial in studying the CD spectra and absolute configuration of specific amino acids. Such studies are essential in understanding the structural aspects of amino acids and their derivatives (Kawai et al., 1985).
Applications in Biochemistry and Molecular Biology N-(2,4-Dinitrophenyl)-L-alanine derivatives are used in synthesizing peptides and studying their interactions, polymerization, and molecular structures, thereby playing a vital role in biochemistry and molecular biology research (Buttrey, Jones, & Walker, 1975).
Peptide and Protein Analysis This compound is instrumental in peptide and protein analysis, serving as a reagent for the racemization studies of amino acids and peptides. It is used in monitoring racemization in peptides, amino acids, and their derivatives through HPLC and pre-column derivatization (Szókán, Mezö, & Hudecz, 1988).
Expanding the Genetic Code The compound has found applications in genetic engineering, specifically in expanding the genetic code for dinitrophenyl haptens. This allows for the introduction of dinitrophenyl-containing unnatural amino acids into proteins, which can have applications in biosensing, immunology, and therapeutics (Ren et al., 2015).
作用機序
Target of Action
The primary target of N-(2,4-Dinitrophenyl)-L-alanine is the Pentaerythritol tetranitrate reductase in Enterobacter cloacae . This enzyme plays a crucial role in the organism’s metabolic processes.
Mode of Action
N-(2,4-Dinitrophenyl)-L-alanine interacts with its target through a process known as oxidative phosphorylation uncoupling . This interaction leads to the rapid loss of ATP as heat, resulting in a state of uncontrolled hyperthermia .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway . This pathway is essential for the production of ATP, the primary energy currency of the cell. The uncoupling of oxidative phosphorylation disrupts this process, leading to a rapid loss of ATP .
Pharmacokinetics
The pharmacokinetics of N-(2,4-Dinitrophenyl)-L-alanine are characterized by limited distribution to tissues and nonlinear pharmacokinetics . The compound exhibits significant nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These properties impact the compound’s bioavailability and its overall effect on the organism.
Result of Action
The primary result of the compound’s action is the rapid loss of ATP . This leads to a state of uncontrolled hyperthermia, which can reach up to 44 °C . In humans, this can lead to death in case of overdose .
Action Environment
The action of N-(2,4-Dinitrophenyl)-L-alanine can be influenced by various environmental factors. For instance, the compound’s action can be enhanced in an alkaline environment . Additionally, the compound’s efficacy and stability can be affected by factors such as temperature and pH.
特性
IUPAC Name |
(2S)-2-(2,4-dinitroanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O6/c1-5(9(13)14)10-7-3-2-6(11(15)16)4-8(7)12(17)18/h2-5,10H,1H3,(H,13,14)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHLKORVTUUSBC-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dinitrophenyl)-L-alanine | |
CAS RN |
1655-52-3 | |
| Record name | 2,4-Dinitrophenyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Dinitrophenyl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,4-dinitrophenyl)-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2,4-DINITROPHENYL)-L-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5M29FY4MQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying N-(2,4-Dinitrophenyl)-L-alanine using computational chemistry?
A1: N-(2,4-Dinitrophenyl)-L-alanine serves as a model compound for understanding the structural properties and behavior of larger, biologically relevant molecules. Computational chemistry techniques, such as density functional theory (DFT), allow researchers to investigate this compound at the molecular level. [] This approach provides valuable insights into its structural characteristics, vibrational frequencies, and electronic properties. [] Such information contributes to a broader understanding of structure-activity relationships, potentially aiding in the design of novel compounds with tailored properties.
Q2: What specific structural information about N-(2,4-Dinitrophenyl)-L-alanine has been revealed through the research using DFT calculations?
A2: The research utilizing DFT calculations has yielded valuable insights into the structural characteristics of N-(2,4-Dinitrophenyl)-L-alanine. [] The study meticulously analyzed the optimized geometry of the molecule, providing detailed information about bond lengths, bond angles, and dihedral angles. [] Furthermore, the research delved into the vibrational frequencies of the molecule, correlating these frequencies with specific molecular motions. [] These findings offer a comprehensive understanding of the structural features of N-(2,4-Dinitrophenyl)-L-alanine, paving the way for further investigations into its properties and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)
![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)










